

Azido-PEG19-azide: Application Notes and Protocols for In Vivo Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Azido-PEG19-azide**

Cat. No.: **B13710834**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG19-azide is a homobifunctional, hydrophilic linker molecule integral to the advancement of in vivo imaging and targeted drug delivery. The terminal azide groups on this polyethylene glycol (PEG) derivative enable covalent conjugation with alkyne- or other reactive group-modified molecules through bioorthogonal click chemistry reactions.[1][2][3] The PEG19 chain enhances solubility and circulation time in biological systems, a critical feature for in vivo applications.[4][5] This document provides detailed application notes and protocols for the use of **Azido-PEG19-azide** in various in vivo imaging modalities, including pre-targeted positron emission tomography (PET) and fluorescence imaging.

The principle behind using **Azido-PEG19-azide** in a pre-targeting strategy involves a two-step approach. First, a biomolecule of interest (e.g., an antibody) is conjugated to one azide group of the **Azido-PEG19-azide** and administered in vivo. After this conjugate has localized to its target and any unbound conjugate has cleared from circulation, a second, smaller imaging molecule tagged with a complementary reactive group (e.g., a cyclooctyne for copper-free click chemistry) is administered. The two components then react in vivo, allowing for targeted imaging with a high signal-to-background ratio.[6][7]

Key Applications

- Pre-targeted In Vivo Imaging: **Azido-PEG19-azide** can be used to link a targeting moiety (e.g., an antibody) to an imaging agent in a sequential manner within a living organism. This approach is particularly advantageous for imaging modalities like PET, where the long circulation time of antibodies can lead to high background signals if they are directly radiolabeled.[6][8]
- Drug Delivery and Theranostics: The bifunctional nature of **Azido-PEG19-azide** allows for the conjugation of both a targeting ligand and a therapeutic agent or imaging probe, creating a theranostic construct.[3]
- Metabolic Labeling: While less common for a bifunctional linker of this size, azide groups can be metabolically incorporated into cells and subsequently detected. A more typical application would be to use the **Azido-PEG19-azide** to bridge between a metabolically labeled biomolecule and a functional probe.[9][10]

Data Presentation

Effective in vivo imaging studies require careful characterization of the imaging agent. The following tables outline key quantitative data that should be collected when developing and validating an imaging probe based on **Azido-PEG19-azide**.

Table 1: Physicochemical Properties of **Azido-PEG19-azide**

Property	Value
Molecular Weight	949.1 g/mol
Purity	>95%
CAS Number	2201825-22-9
Molecular Formula	C40H80N6O19

Note: Data sourced from supplier information.[1][2][11]

Table 2: Example Quantitative Parameters for In Vivo Pre-targeted PET Imaging

Parameter	Example Value	Considerations
Antibody-Azido-PEG19-azide Conjugate Dose	100 µg per mouse	Should be optimized based on the antibody's affinity and the number of available targets. [6]
Accumulation Interval (Antibody Conjugate)	24 - 48 hours	Dependent on the pharmacokinetic profile of the antibody conjugate to allow for target accumulation and background clearance. [6][7]
Radiotracer (e.g., ⁶⁴ Cu-DBCO) Dose	10.2–12.0 MBq per mouse	Dose should be sufficient for imaging while minimizing radiation exposure. [6]
Imaging Time Points	1, 4, 12, 24 hours post-radiotracer injection	Multiple time points help to determine the optimal imaging window with the best target-to-background ratio. [7]
Tumor-to-Muscle Ratio (at optimal time point)	> 20	A key metric for assessing the specificity and contrast of the imaging agent. [7]

Experimental Protocols

The following are detailed protocols for key experiments involving **Azido-PEG19-azide**. These are generalized protocols and may require optimization for specific applications.

Protocol 1: Conjugation of Azido-PEG19-azide to a Targeting Antibody

This protocol describes the conjugation of one of the azide groups of **Azido-PEG19-azide** to a targeting antibody that has been pre-functionalized with a DBCO (Dibenzocyclooctyne) group via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials:

- Targeting antibody with DBCO functionalization
- **Azido-PEG19-azide**
- Phosphate-buffered saline (PBS), pH 7.4
- DMSO (Dimethyl sulfoxide)
- Amicon Ultra centrifugal filter units (or similar for buffer exchange)

Procedure:

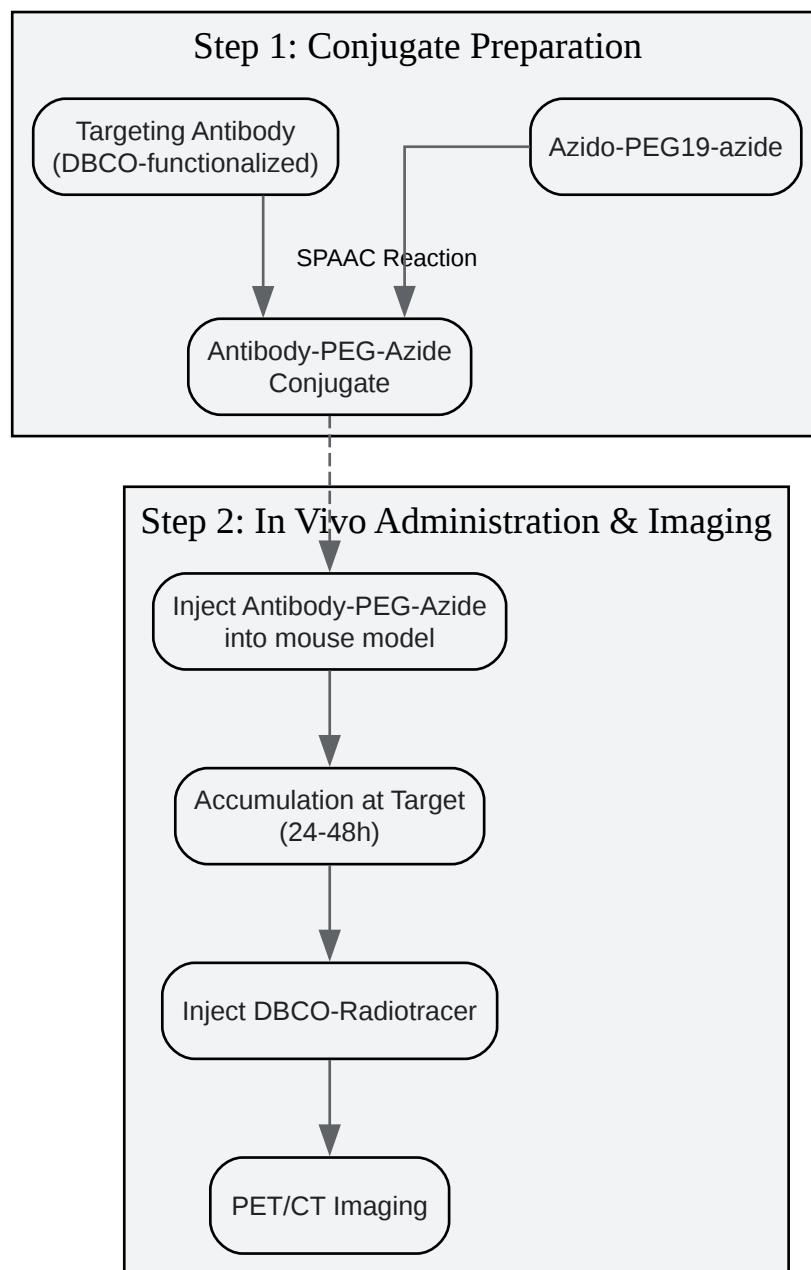
- Prepare a stock solution of **Azido-PEG19-azide**: Dissolve **Azido-PEG19-azide** in DMSO to a concentration of 10 mM.
- Prepare the antibody: Exchange the buffer of the DBCO-functionalized antibody solution to PBS, pH 7.4, using a centrifugal filter unit. Adjust the antibody concentration to 1-5 mg/mL.
- Reaction setup: Add a 10- to 20-fold molar excess of the **Azido-PEG19-azide** stock solution to the antibody solution.
- Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.
- Purification: Remove the excess, unreacted **Azido-PEG19-azide** by buffer exchange using a centrifugal filter unit. Wash the conjugate with PBS three times.
- Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE and MALDI-TOF mass spectrometry.

Protocol 2: Pre-targeted In Vivo PET Imaging

This protocol outlines a pre-targeted PET imaging study in a tumor-bearing mouse model.

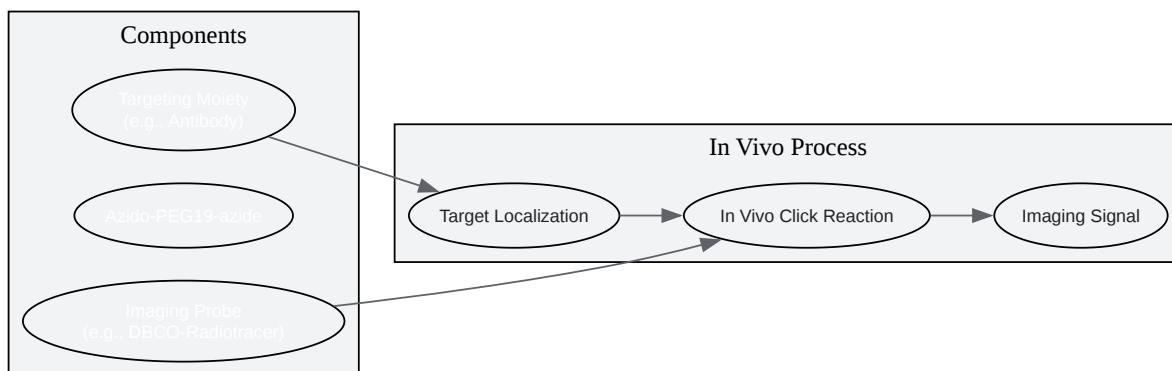
Materials:

- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- Antibody-**Azido-PEG19-azide** conjugate (from Protocol 1)


- DBCO-functionalized PET radiotracer (e.g., ^{64}Cu -NOTA-DBCO)
- Sterile saline for injection
- PET/CT scanner

Procedure:

- Antibody conjugate administration: Inject the mice intravenously (e.g., via the tail vein) with $100\ \mu\text{g}$ of the **Antibody-Azido-PEG19-azide** conjugate dissolved in sterile saline.[\[6\]](#)
- Accumulation period: Allow the antibody conjugate to circulate and accumulate at the tumor site for 24 to 48 hours. The optimal time should be determined empirically based on the antibody's pharmacokinetics.[\[6\]](#)[\[7\]](#)
- Radiotracer administration: After the accumulation period, inject the mice intravenously with the DBCO-functionalized PET radiotracer (e.g., 10.2–12.0 MBq of ^{64}Cu -NOTA-DBCO).[\[6\]](#)
- PET/CT imaging: Perform PET/CT scans at various time points (e.g., 1, 4, 12, and 24 hours) after the radiotracer injection to visualize its biodistribution.[\[7\]](#)
- Image analysis: Quantify the radiotracer uptake in the tumor and other organs of interest to determine the target-to-background ratios.


Visualizations

Experimental Workflow for Pre-targeted PET Imaging

[Click to download full resolution via product page](#)

Caption: Workflow for pre-targeted PET imaging using **Azido-PEG19-azide**.

Logical Relationship of Bioorthogonal Pre-targeting

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of bioorthogonal pre-targeting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. precisepeg.com [precisepeg.com]
- 2. Azido-PEG19-azide, 2201825-22-9 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pretargeted PET Imaging Using a Site-Specifically Labeled Immunoconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peg.bocsci.com [peg.bocsci.com]
- To cite this document: BenchChem. [Azido-PEG19-azide: Application Notes and Protocols for In Vivo Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13710834#azido-peg19-azide-for-in-vivo-imaging-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com